4,6-Diaminopyrimidin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H5,5,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBVUUVTADEGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diaminopyrimidin-2(1H)-one hydrochloride typically involves the reaction of 2-cyano-4,6-diaminopyrimidine with hydrochloric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely. The final product is typically obtained in high purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4,6-Diaminopyrimidin-2(1H)-one hydrochloride is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. It plays a crucial role in the development of antiviral and anticancer agents. For instance, it is involved in the synthesis of Abacavir, an antiretroviral medication used to treat HIV/AIDS .
Mechanism of Action:
The compound functions by inhibiting specific enzymes that are critical for the replication of viruses and cancer cells. Its structural properties allow it to mimic nucleic acid components, disrupting normal biological processes .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and the role of enzymes in various biochemical reactions . This is particularly relevant in the context of drug design where enzyme targets are crucial.
Case Study:
A study focusing on mitochondrial dihydrofolate reductase (mt-DHFR) inhibitors demonstrated that derivatives containing a 2,4-diaminopyrimidine core exhibited significant anti-tuberculosis (TB) activity. The compounds showed selective inhibition against mt-DHFR, highlighting the potential of pyrimidine derivatives in developing new TB treatments .
Antimicrobial Applications
Potential Antimicrobial Properties:
Research indicates that this compound possesses antimicrobial properties. It is being investigated for its efficacy against various bacterial strains, making it a candidate for new antibiotic development .
Data Table: Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4,6-Diaminopyrimidin-2(1H)-one HCl | 12.5 | Staphylococcus aureus |
| 4,6-Diaminopyrimidin-2(1H)-one HCl | 25 | Escherichia coli |
| 4,6-Diaminopyrimidin-2(1H)-one HCl | 50 | Pseudomonas aeruginosa |
Plant Growth Regulation
Agricultural Applications:
The compound has been explored as a plant growth regulator. It enhances crop yield and resilience against environmental stressors such as drought and salinity . This application is particularly significant given the global challenges related to food security.
Diagnostic Reagents
Use in Clinical Diagnostics:
In laboratory settings, this compound is utilized as a reagent for diagnostic tests. It assists in assessing specific biochemical markers in clinical samples, contributing to disease diagnosis and monitoring .
Mechanism of Action
The mechanism of action of 4,6-diaminopyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrimidinone scaffold is versatile, and minor modifications in substituents or salt forms significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogues:
4,6-Dichloropyrimidin-2-amine
- Molecular Formula : C₄H₃Cl₂N₃
- Key Differences: Replaces amino groups with chlorine atoms at positions 4 and 4. Synthesized directly from guanidine derivatives via chlorination with POCl₃ . Higher electrophilicity due to electron-withdrawing Cl groups, making it reactive in nucleophilic substitution reactions.
- Applications : Intermediate for agrochemicals and antiviral agents .
2-Amino-6-chloropyrimidin-4(3H)-one
- Molecular Formula : C₄H₄ClN₃O
- Key Differences: Retains the 2-amino group but replaces the 6-amino with Cl. Synthesized via partial hydrolysis of 4,6-dichloropyrimidin-2-amine under basic conditions . Reduced solubility compared to the hydrochloride salt form.
- Applications : Precursor for anticancer and antimicrobial agents .
4,6-Diarylpyrimidin-2(1H)-ones
- General Formula : C₁₆H₁₂N₂O (e.g., 4,6-diphenylpyrimidin-2(1H)-one)
- Key Differences: Aryl groups at positions 4 and 6 instead of amino or Cl substituents. Synthesized via a one-pot, three-component reaction using arylketones, benzaldehydes, and urea . Enhanced π-stacking capability due to aromatic rings, favoring solid-state applications.
- Applications : Fluorescent materials and kinase inhibitors .
2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
- Molecular Formula : C₄H₇ClN₄O₃
- Key Differences: Additional hydroxyl groups at positions 4 and 6, with amino groups at 2 and 5. Higher polarity and hydrogen-bonding capacity compared to 4,6-diaminopyrimidin-2(1H)-one hydrochloride.
- Applications : Antiviral and antioxidant research .
4,6-Dimethylpyrimidin-2(1H)-one
- Molecular Formula : C₆H₈N₂O
- Key Differences: Methyl groups at positions 4 and 6 instead of amino groups. Hydrophobic substituents reduce aqueous solubility. Forms co-crystals with urea and water, as demonstrated in crystallographic studies .
- Applications : Supramolecular chemistry and crystal engineering .
Analytical and Crystallographic Insights
- SHELX Software: Widely used for refining crystal structures of pyrimidinone derivatives. Recent updates in SHELXL improve handling of high-resolution data and twinned crystals .
- Structural Data: The hydrochloride salt of 4,6-diaminopyrimidin-2(1H)-one likely forms hydrogen-bonded networks, similar to 4,6-dimethylpyrimidin-2(1H)-one–urea–water co-crystals .
Biological Activity
4,6-Diaminopyrimidin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of suitable pyrimidine derivatives under controlled conditions. Recent studies have optimized the synthesis process to enhance yield and purity, making it more accessible for biological evaluations .
Anticancer Activity
Research has demonstrated that 4,6-diaminopyrimidin-2(1H)-one derivatives exhibit potent anticancer activity. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| A12 | A549 | 130 |
| A12 | MDA-MB-231 | 94 |
| A12 | HCT116 | 240 |
These results indicate that modifications to the core structure can enhance activity against specific cancer types, highlighting the importance of structure-activity relationships (SAR) in drug design .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity. Studies have indicated that certain derivatives possess inhibitory effects against bacterial biofilms and inflammation-related pathways, suggesting potential applications in treating infections and inflammatory diseases .
Antiviral Activity
Emerging evidence suggests that this compound may also exhibit antiviral properties. For example, some derivatives have been evaluated for their ability to inhibit viral replication in vitro, showing promise as potential antiviral agents against specific viruses .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, its derivatives have been identified as selective inhibitors of FLT3 kinase, which plays a crucial role in cancer cell proliferation and survival . The inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- FLT3 Inhibition : A study demonstrated that a novel derivative exhibited strong FLT3 inhibition with an IC50 value significantly lower than existing treatments, indicating its potential as a second-generation FLT3 inhibitor .
- Anticancer Efficacy : In vivo studies using xenograft models showed that treatment with 4,6-diaminopyrimidin-2(1H)-one derivatives resulted in substantial tumor regression compared to control groups .
- Antimicrobial Testing : Clinical isolates treated with this compound showed reduced biofilm formation and bacterial viability, suggesting its utility in managing biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and storage recommendations for 4,6-Diaminopyrimidin-2(1H)-one hydrochloride?
- Answer: The compound has a molecular formula of C₄H₇ClN₄O and a molecular weight of 162.58 g/mol . It should be stored at room temperature in a dry, well-sealed container to prevent degradation. Stability under light or humidity has not been explicitly studied, but standard practices for hygroscopic compounds (e.g., desiccants) are recommended .
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇ClN₄O |
| Molecular Weight | 162.58 g/mol |
| CAS RN | 197571-63-4 |
| Storage Conditions | Room temperature |
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: A validated method involves the reaction of guanidine hydrochloride with diethyl malonate in a sodium ethoxide solution, followed by chlorination with phosphoryl chloride (POCl₃) at 85–95°C. Partial hydrolysis under basic conditions (e.g., NaOH) yields the target compound. Key intermediates include 4,6-dichloropyrimidin-2-amine .
Steps:
- Cyclization of guanidine hydrochloride with diethyl malonate.
- Chlorination with POCl₃ in the presence of triethylamine.
- Controlled hydrolysis to retain the amino and hydroxyl groups.
Q. How can researchers assess the purity and identity of this compound?
- Answer: Use HPLC with UV detection (λ = 254 nm) for purity analysis. Confirm identity via:
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content.
- Heavy Metal Testing : Limit ≤20 μg/g via ICP-MS or colorimetric assays .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
- Answer: Single-crystal X-ray diffraction paired with SHELXL enables precise refinement of bond lengths, angles, and hydrogen bonding. For example:
- Use SHELXD for phase determination in twinned crystals.
- Apply SHELXPRO to model disorder or solvent molecules.
- Validate against high-resolution data (e.g., R-factor < 5%) .
Q. How should researchers address contradictions in synthetic yields or byproduct formation?
- Answer: Common issues arise from incomplete chlorination or over-hydrolysis. Mitigation strategies:
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Optimize POCl₃ stoichiometry (1.2–1.5 equiv.) and reaction time (4–6 hrs).
- Characterize byproducts using LC-MS and adjust pH during hydrolysis .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) to guide substitution patterns.
- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using PyMol or AutoDock.
- QSAR Models : Correlate substituent effects (e.g., Cl, NH₂) with activity data .
Q. What experimental protocols evaluate the biological activity of this compound?
- Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293).
- Enzyme Inhibition : Measure IC₅₀ against dihydrofolate reductase (DHFR) or kinases .
Methodological Considerations Table
| Research Aspect | Recommended Technique | Key Parameters |
|---|---|---|
| Structural Analysis | X-ray + SHELXL | R-factor < 5%, resolution ≤1.0 Å |
| Purity Assessment | HPLC-UV | Column: C18, mobile phase: MeOH/H₂O |
| Synthetic Optimization | DoE (Design of Experiments) | POCl₃ equiv., temperature, time |
| Biological Screening | Broth Microdilution | Incubation: 24 hrs, 37°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
